Octylamine

Catalog No.
S600221
CAS No.
111-86-4
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylamine

CAS Number

111-86-4

Product Name

Octylamine

IUPAC Name

octan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3

InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N

SMILES

CCCCCCCCN

Solubility

0.00 M

Synonyms

Octylamine; 1-Aminooctane; 1-Octylamine; Amine OD; Armeen 8; Armeen 8D; Caprylamine; Caprylylamine; Farmin 08D; Genamin 8R; Monooctylamine; NSC 9824; Octan-1-amine; Octanamine; n-Octylamine;

Canonical SMILES

CCCCCCCCN

Organic Synthesis:

Octylamine plays a role as a building block in the synthesis of various organic compounds. Its amine group (NH2) readily reacts with other functional groups, making it a versatile starting material for creating complex molecules.

One example is the synthesis of 2H-indazoles and 1H-indazolones, which are classes of heterocyclic compounds with potential applications as myeloperoxidase (MPO) inhibitors. These inhibitors are being studied for their potential role in treating inflammatory diseases [1].

Source

[1] Journal of Medicinal Chemistry, "Synthesis and Biological Evaluation of Novel 2H-Indazoles and 1H-Indazolones as Selective Myeloperoxidase Inhibitors"]()

Materials Science:

Octylamine's hydrophobic (water-repelling) nature and solubility in organic solvents make it valuable in materials science applications.

It can be used as a chain transfer agent in the polymerization process, influencing the properties of resulting polymers. Additionally, octylamine can be incorporated into the structure of functional fluids, modifying their surface properties and behavior for specific applications [2].

Source

[2] ScienceDirect, "Synthesis of Chain Transfer Agents Based on Octylamine for RAFT Polymerization of Styrene"]()

Octylamine is an organic compound classified as a primary aliphatic amine, with the chemical formula C8H19NC_8H_{19}N and a molecular weight of approximately 129.24 g/mol. It appears as a yellow liquid with a strong ammonia-like odor and is characterized by its insolubility in water, having a density of 0.782 g/mL at 25 °C. The compound has a melting point ranging from −5 to −1 °C and a boiling point between 175 and 177 °C . Octylamine is flammable and can produce hazardous gases when reacting with strong reducing agents or acids, making it important to handle with care .

  • Toxicity: Octylamine is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to eyes, skin, and respiratory system [].
  • Flammability: Octylamine is a flammable liquid that can ignite readily.
  • Reactivity: Reacts with strong acids and oxidizing agents [].
Typical of amines. It can react with acids to form salts through exothermic neutralization reactions. For example, when octylamine reacts with hydrochloric acid, it forms octylamine hydrochloride . Additionally, it can be used as a reactant in the synthesis of complex organic molecules such as 2H-indazoles and 1H-indazolones, which have applications in pharmaceuticals . Octylamine also acts as an extractant for various compounds from aqueous solutions, including p-hydroxybenzoic acid and carboxylates .

Octylamine can be synthesized through several methods:

  • Alkylation of Ammonia: This method involves the reaction of ammonia with octyl halides (e.g., octyl bromide) under controlled conditions.
  • Reduction of Octanoyl Chloride: Octanoyl chloride can be reduced using lithium aluminum hydride or other reducing agents to yield octylamine .
  • One-step Synthesis: Recent studies have explored using octylamine as a fuel in the reduction of iron oxides to produce magnetic iron oxide nanoparticles, demonstrating its versatility in synthetic chemistry .

Octylamine has diverse applications across various fields:

  • Chemical Precursor: It serves as a precursor for synthesizing various chemicals, including amphiphilic copolymers used in polymer coatings for quantum dots, enhancing their solubility in water .
  • Laboratory Reagent: It is utilized in laboratory settings for synthesizing other organic compounds and conducting

Studies on the interactions of octylamine reveal its reactivity profile typical of primary amines. It can form complexes with various acids and may participate in reactions that generate hazardous byproducts such as nitrosamines when in contact with nitrites or nitrates under acidic conditions . Its compatibility with other chemicals must be evaluated carefully to avoid dangerous reactions.

Several compounds share structural similarities with octylamine. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
HexylamineC6H15NC_6H_{15}NShorter carbon chain; more soluble in water than octylamine.
DecylamineC10H23NC_{10}H_{23}NLonger carbon chain; higher boiling point; similar reactivity.
DodecylamineC12H27NC_{12}H_{27}NEven longer carbon chain; used primarily in surfactants.
ButylamineC4H11NC_4H_{11}NSignificantly shorter chain; different physical properties.

Uniqueness of Octylamine: Octylamine’s eight-carbon structure provides a balance between hydrophobicity and reactivity, making it particularly useful for applications requiring moderate solubility while retaining significant reactivity typical of amines. Its specific applications in synthesizing amphiphilic copolymers set it apart from shorter-chain amines that may not exhibit similar properties.

Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid

XLogP3

3.1

Boiling Point

179.6 °C

LogP

2.9 (LogP)

Melting Point

0.0 °C

UNII

SF0V8U4T67

Related CAS

142-95-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 719 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.55%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (74.55%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (15.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (17.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (29.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (29.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.97 mmHg

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

111-86-4
68037-94-5

Wikipedia

Octylamine

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
1-Octanamine: ACTIVE
Amines, C8-18 and C18-unsatd. alkyl: ACTIVE

Dates

Modify: 2023-08-15

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